(R)-tert-butyl 2-methylaziridine-1-carboxylate
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Overview
Description
®-tert-butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Scientific Research Applications
®-tert-butyl 2-methylaziridine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including enzyme inhibitors and anticancer agents.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary target of ®-tert-butyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which are usually located in the endoplasmic reticulum (ER). In the case of malignant transformation, PDIA1 can migrate to the cell surface .
Mode of Action
The ®-tert-butyl 2-methylaziridine-1-carboxylate interacts with its target, PDIA1, by alkylation . The high strain energy of the aziridine ring in the compound promotes high reactivity towards nucleophiles, such as the thiol group of the cysteine in PDIA1 . This reaction mainly proceeds with ring opening and generation of alkylated products .
Biochemical Pathways
The interaction of ®-tert-butyl 2-methylaziridine-1-carboxylate with PDIA1 affects the protein folding process in the ER . PDIA1 plays a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . By inhibiting PDIA1, the compound can disrupt this process, potentially leading to the accumulation of misfolded proteins .
Result of Action
The inhibition of PDIA1 by ®-tert-butyl 2-methylaziridine-1-carboxylate can lead to the disruption of protein folding in the ER . This could potentially lead to the accumulation of misfolded proteins, triggering cellular stress responses .
Action Environment
The action of ®-tert-butyl 2-methylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the pH level can affect the compound’s reactivity. It has been demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-methylaziridine-1-carboxylate typically involves the reaction of tert-butyl 2-methylaziridine-1-carboxylate with a chiral auxiliary or catalyst to induce chirality. Common reagents used in the synthesis include tert-butyl bromoacetate and a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for ®-tert-butyl 2-methylaziridine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the desired chirality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-methylaziridine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: It can participate in substitution reactions where the aziridine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with an amine can yield an amino alcohol, while oxidation can produce an aziridine N-oxide .
Comparison with Similar Compounds
Similar Compounds
- Methyl aziridine-1-carboxylate
- Benzyl 2-methylaziridine-1-carboxylate
- tert-Butyl aziridine-1-carboxylate
Uniqueness
®-tert-butyl 2-methylaziridine-1-carboxylate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Properties
IUPAC Name |
tert-butyl (2R)-2-methylaziridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-VJSCVCEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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